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Compound of Interest

Compound Name: GSK-J2 (sodium salt)

Cat. No.: B1161627

Get Quote

Technical Guide: GSK-J2 (Sodium Salt)
Application Note: The Essential Negative Control for H3K27me3 Demethylase Studies

Part 1: Introduction & Mechanistic Logic
The "Truth-Teller" of Epigenetic Assays
In the study of histone demethylases, specifically the H3K27me3 demethylases JMJD3

(KDM6B) and UTX (KDM6A), the validity of an inhibitor study rests entirely on the quality of its

controls.

GSK-J2 (Sodium Salt) is the defining negative control for the potent inhibitor GSK-J1.

GSK-J1: The active inhibitor.[1][2][3] It binds to the catalytic pocket of JMJD3/UTX, chelating

the Fe(II) cofactor and blocking demethylation.

GSK-J2: The inactive pyridine regio-isomer.[4][5] Due to a slight structural shift (nitrogen

position on the pyridine ring), it cannot effectively coordinate the active site metal, rendering

it inactive (IC50 > 100 µM) against KDM6 enzymes.

Scientific Integrity Warning: Researchers often confuse the specific roles of the GSK-J series.
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Use GSK-J2 as the negative control for Biochemical (Cell-Free) assays involving GSK-J1.

Use GSK-J5 (the ester prodrug of J2) as the negative control for Cellular assays involving

GSK-J4.

Note: GSK-J2 is cell-impermeable (like GSK-J1) due to its carboxylate group.[4] Using GSK-

J2 directly on intact cells will yield negative results due to lack of entry, not necessarily lack

of potency, confounding data interpretation.

Mechanism of Action (and Inaction)[6]
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Figure 1: Mechanistic divergence between the active inhibitor GSK-J1 and the inactive control

GSK-J2.[1][2][5][6] GSK-J2 fails to engage the Fe(II) center, allowing enzymatic activity to

proceed.

Part 2: Physical Properties & Stock Preparation
The sodium salt form improves the handling characteristics, but DMSO remains the gold

standard for stock solutions to ensure long-term stability and prevention of precipitation in

aqueous buffers.

Table 1: Physicochemical Profile
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Property Specification

CAS Number
2108665-15-0 (Sodium Salt) / 1394854-52-4

(Free Acid)

Molecular Weight ~411.4 (Sodium Salt) / 389.45 (Free Acid)

Solubility DMSO: ≥ 50 mg/mL (approx. 100 mM)

Stability
Solid: -20°C (2 years).[7] Solution: -80°C (6

months).

Appearance Off-white to pale yellow solid

Protocol: Reconstitution (10 mM Stock)
Goal: Create a 10 mM stock solution in DMSO.

Calculate: Determine the mass of GSK-J2 (Sodium Salt) in the vial.

Example: If you have 5 mg of GSK-J2 Na-salt (MW ~411.4).

Target Volume = (Mass [mg] / MW [ g/mol ]) / Concentration [M]

Volume = (5 / 411.4) / 0.01 = 1.215 mL of DMSO.

Add Solvent: Add high-grade anhydrous DMSO to the vial.

Vortex: Vortex moderately for 30 seconds. The sodium salt should dissolve readily.

Aliquot: Dispense into light-protective amber tubes (50 µL aliquots) to avoid freeze-thaw

cycles.

Store: Store at -80°C immediately.

Part 3: Experimental Protocol (Biochemical Assay)
Application: Validating on-target activity of GSK-J1 in an AlphaLISA® or Mass Spectrometry

Demethylase Assay.
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Rationale
To prove GSK-J1 inhibits JMJD3 specifically, you must run a parallel arm with GSK-J2. If GSK-

J2 inhibits the enzyme significantly at the same concentration, your assay conditions are

flawed (e.g., non-specific aggregation, pH issues) or the compound is degrading.

Workflow Diagram
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Figure 2: Comparative workflow for validating demethylase inhibition. GSK-J2 serves as the

critical reference point for assay specificity.

Step-by-Step Procedure (AlphaLISA Format)
Materials:

Recombinant JMJD3 (catalytic domain).

Substrate: Biotinylated Histone H3 (21-44) peptide methylated at K27 (H3K27me3).

Assay Buffer: 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA, 50 µM (NH4)2Fe(SO4)2,

1 mM α-ketoglutarate, 2 mM Ascorbate.

Steps:

Compound Dilution:

Prepare a 3-fold serial dilution of GSK-J1 (Start 100 µM down to 1 nM).

Prepare a matched serial dilution of GSK-J2 (Start 100 µM down to 1 nM).

Enzyme Mix:

Dilute JMJD3 to 2x final concentration (e.g., 10 nM) in Assay Buffer.

Dispense 5 µL of Enzyme Mix into a 384-well OptiPlate.

Inhibitor Addition:

Add 2.5 µL of diluted GSK-J1 or GSK-J2 to respective wells.

Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

Substrate Initiation:

Add 2.5 µL of Substrate Mix (Biotin-H3K27me3) to initiate the reaction.

Incubation:
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Incubate for 60 minutes at RT.

Detection:

Add AlphaLISA Acceptor beads (anti-H3K27me1 or suitable antibody) and Streptavidin

Donor beads.

Incubate 60 minutes in the dark.

Read signal.[2][8]

Data Interpretation[2][5][6][8][9][10][11][12]
GSK-J1: Should show a sigmoidal dose-response curve with an IC50 ≈ 60 nM (for KDM6B).

GSK-J2: Should show flat line (no inhibition) or extremely weak inhibition (IC50 > 100 µM).

Validation: If GSK-J2 shows an IC50 < 10 µM, the assay is invalid (likely false positives due

to compound aggregation or interference with AlphaLISA beads).

Part 4: Cellular Considerations (Crucial Distinction)
While this protocol focuses on GSK-J2, it is vital to address its limitation in cell culture.

Why not use GSK-J2 in cells? GSK-J2, like GSK-J1, possesses a free carboxylic acid. At

physiological pH, this is ionized, preventing passive diffusion across the cell membrane.

The Correct Cellular Protocol: If you are treating live cells (macrophages, T-cells, cancer lines):

Active Agent: Use GSK-J4 (Ethyl ester prodrug of J1).[4]

Control Agent: Use GSK-J5 (Ethyl ester prodrug of J2).[4]

Exception: If using permeabilized cells or nuclear lysates, GSK-J2 (Sodium Salt) can be

used as the direct negative control.

Part 5: Troubleshooting Guide
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Observation Probable Cause Corrective Action

GSK-J2 shows high inhibition
Non-specific aggregation

(promiscuous inhibition).

Add 0.01% Triton X-100 or

Tween-20 to assay buffer.

GSK-J2 shows high inhibition
Assay interference

(quenching).

Check if the compound

absorbs light at the AlphaLISA

emission wavelength (615 nm).

Precipitation in stock Moisture contamination.
Use anhydrous DMSO. Warm

to 37°C and vortex.

No activity in GSK-J1 arm Fe(II) oxidation.

Prepare Iron/Ascorbate

solutions fresh immediately

before use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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